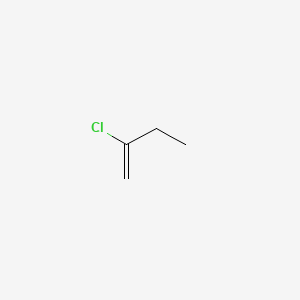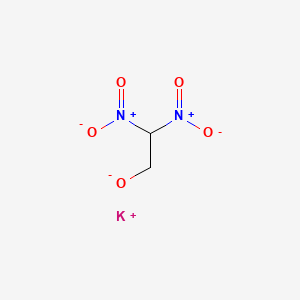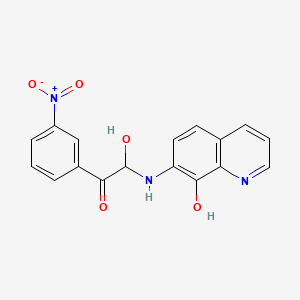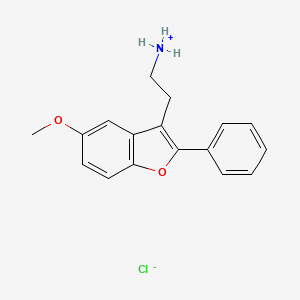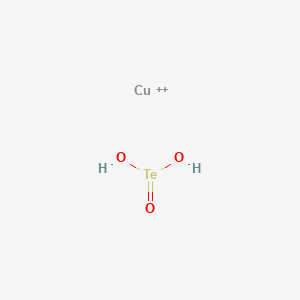![molecular formula C13H15NO3 B13741488 N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide CAS No. 398453-25-3](/img/structure/B13741488.png)
N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]-: is a synthetic compound characterized by the presence of an acetamide group attached to a butenyl chain, which is further connected to a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of palladium or other transition metal catalysts to facilitate reactions.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to dissolve reactants and control reaction rates.
Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of saturated acetamide derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Applications De Recherche Scientifique
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to modulate microtubule assembly and induce apoptosis in cancer cells.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The compound exerts its effects primarily through the modulation of microtubule assembly. It can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine and butanamine structure.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Similar structure but lacks the acetamide group.
Uniqueness
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- is unique due to its specific combination of the benzodioxole moiety with the butenyl chain and acetamide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
398453-25-3 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)but-1-enyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(14-9(2)15)10-5-6-12-13(7-10)17-8-16-12/h4-7H,3,8H2,1-2H3,(H,14,15) |
Clé InChI |
STHLDCAVWACJKE-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C1=CC2=C(C=C1)OCO2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





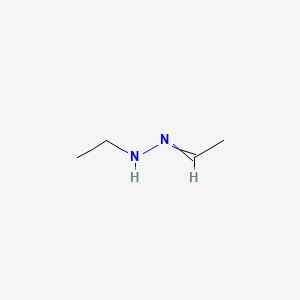
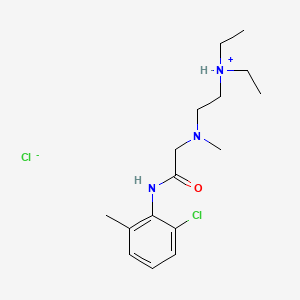
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
